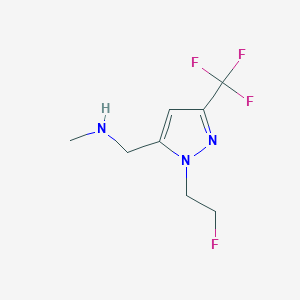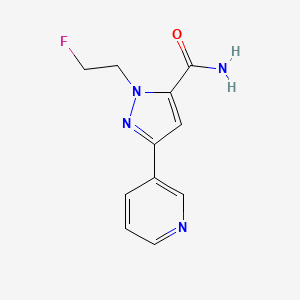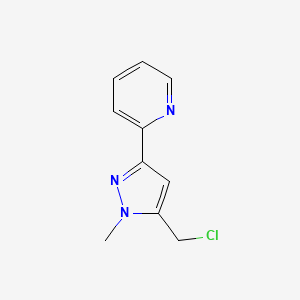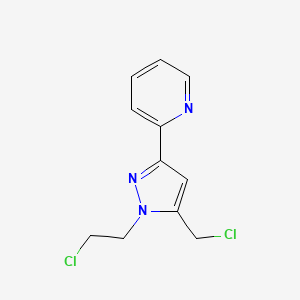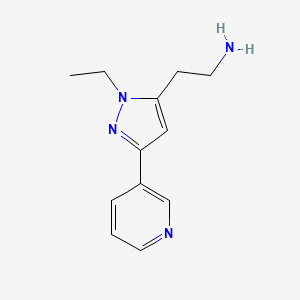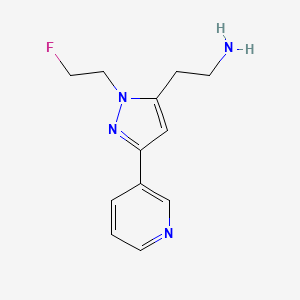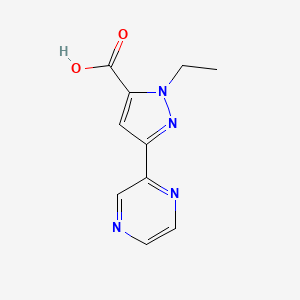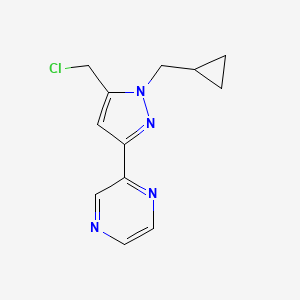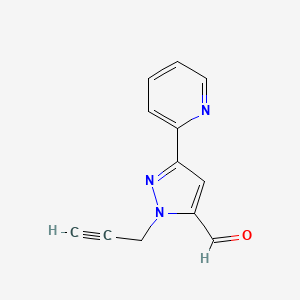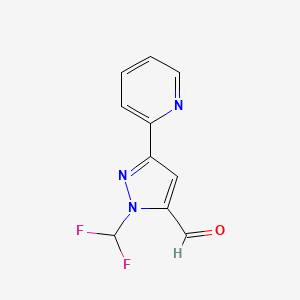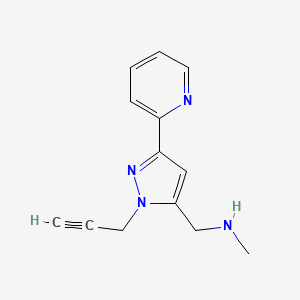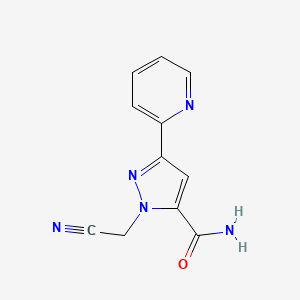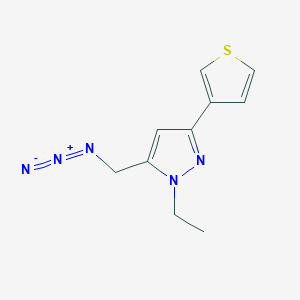
5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole are not found, there are general strategies for the synthesis of thiophene derivatives. These strategies often involve heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A variety of pyrazole derivatives, including those incorporating the thiophene moiety similar to 5-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, have been synthesized and evaluated for their antitumor activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, showing promising activities with IC50 values ranging from 1.37 to 2.09 µM (Gomha, Edrees, & Altalbawy, 2016). Similarly, thiophene-based azo dyes incorporating pyrazolone moiety have been synthesized and exhibited good antitumor activity, indicating the potential of thiophene and pyrazole derivatives in cancer treatment (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Antidepressant Activity
Compounds with a pyrazole structure, particularly those linked with thiophene, have been studied for their potential antidepressant activities. A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant activity, potentially indicating the therapeutic usefulness of such structures as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Versatile Precursors for Synthesis
Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various pyrazole derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazoles. These precursors enable the synthesis of a wide range of pyrazole-based compounds through cyclocondensation and nucleophilic substitution reactions, showcasing the flexibility of pyrazole derivatives in chemical synthesis (Martins et al., 2013).
Antimicrobial and Antioxidant Activity
Novel tetra-substituted pyrazolines, which could be structurally related to this compound, have been evaluated for their antimicrobial and antioxidant activities. These studies suggest that pyrazole derivatives can be effective against a variety of bacterial and fungal species, as well as exhibit antioxidant properties, providing a broad spectrum of potential applications in medical and chemical research (Govindaraju et al., 2012).
Eigenschaften
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-9(6-12-14-11)5-10(13-15)8-3-4-16-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSJCBWDCGMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



